![molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8](/img/structure/B6615610.png)
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
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Overview
Description
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde (TMC) is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block in organic synthesis and is widely used in the synthesis of various pharmaceuticals and other compounds. TMC is a versatile and efficient starting material for the preparation of a variety of heterocyclic compounds.
Scientific Research Applications
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been widely used in the synthesis of various heterocyclic compounds and has been found to be a useful starting material for the synthesis of various pharmaceuticals. It has been used in the synthesis of various antifungal, antiviral, and antineoplastic agents. It has also been used in the synthesis of various antibiotics, analgesics, and other drugs.
Mechanism of Action
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde acts as a substrate in the synthesis of heterocyclic compounds. It acts as a reactive intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been found to be an effective starting material for the synthesis of various pharmaceuticals and other compounds. It has been found to be an effective starting material for the synthesis of various antibiotics, analgesics, and other drugs. It has also been found to be an effective starting material for the synthesis of various antifungal, antiviral, and antineoplastic agents.
Advantages and Limitations for Lab Experiments
The major advantage of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is its versatility and efficiency as a starting material for the synthesis of various heterocyclic compounds. It is also a relatively inexpensive and readily available starting material. However, it is important to note that 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a highly reactive compound and must be handled with caution.
Future Directions
The potential applications of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde are far-reaching and include its use in the synthesis of various pharmaceuticals, antibiotics, analgesics, and antineoplastic agents. Additionally, 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be used in the synthesis of various organic compounds, such as dyes, fragrances, and other compounds. Further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various compounds. Additionally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various drugs and other compounds. Finally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the development of new drugs and other compounds.
Synthesis Methods
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized by the reaction of cyclohexanone and trimethylcyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent such as ethyl acetate at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.
properties
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde |
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